Butanal, (2,4-dinitrophenyl)hydrazone
Description
Significance as a Carbonyl Derivatization Reagent
The derivatization of butanal with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely employed analytical strategy due to several key advantages. The primary significance lies in the transformation of volatile and often colorless carbonyl compounds into stable, colored, and easily detectable derivatives. ijsrst.comresearchgate.net
The reaction of butanal with DNPH, often referred to as Brady's reagent, results in the formation of a yellow to orange crystalline precipitate. nist.gov This distinct color change provides a straightforward qualitative test for the presence of carbonyl groups. ijsrst.com Furthermore, the resulting Butanal, (2,4-dinitrophenyl)hydrazone is a stable solid with a characteristic melting point, which historically aided in the identification of the parent aldehyde. wikipedia.org
From a quantitative analysis perspective, the dinitrophenyl group in the hydrazone derivative is a strong chromophore, significantly enhancing its ultraviolet (UV) absorbance. thermofisher.com This property is crucial for its detection and quantification using high-performance liquid chromatography (HPLC) with UV detection, a technique that offers high sensitivity and is widely recognized for the analysis of carbonyl-DNPH derivatives. fishersci.comchromatographyonline.com The derivatization process improves the stability of the analyte and allows for the simultaneous analysis of a complex mixture of various aldehydes and ketones. researchgate.net
The selectivity of DNPH is another significant advantage. It readily reacts with aldehydes and ketones but does not react with other carbonyl-containing functional groups like carboxylic acids and esters under normal conditions. wikipedia.org This selectivity is vital when analyzing complex samples where various classes of compounds may be present.
Historical Development and Evolution of its Research Applications
The use of 2,4-dinitrophenylhydrazine as a reagent for identifying aldehydes and ketones has a long history. The initial investigations into the reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds can be traced back to Purgotti in 1894. ijsrst.com However, the definitive work that established its widespread use in analytical chemistry was published by O. L. Brady and G. V. Elsmie in 1926. rsc.orgbris.ac.uk Their research demonstrated the utility of DNPH in forming crystalline derivatives with characteristic melting points, providing a reliable method for the identification of aldehydes and ketones. wikipedia.org
Initially, the application of this compound was primarily for qualitative analysis and identification based on its melting point and color. This classical approach was a staple in organic chemistry laboratories for decades.
With the advent of modern analytical instrumentation, the research applications of this compound evolved significantly. The focus shifted from simple identification to precise and sensitive quantification. The development of chromatographic techniques, particularly HPLC and gas chromatography-mass spectrometry (GC-MS), revolutionized the analysis of this derivative. nih.govnih.gov These modern methods have largely superseded the classical melting point determination for identification. wikipedia.org
Today, the derivatization of butanal with DNPH is a standard procedure in many official analytical methods, including those established by the U.S. Environmental Protection Agency (EPA) for monitoring carbonyl compounds in various environmental matrices. thermofisher.comyoungin.com
Overview of Contemporary Research Trajectories
Current research involving this compound is diverse and spans multiple scientific disciplines, including environmental science, food chemistry, and biomedical research. The focus is on developing and validating highly sensitive and selective analytical methods for the determination of butanal in complex samples.
In environmental science , the analysis of this compound is crucial for monitoring air and water quality. Butanal is a common indoor and outdoor air pollutant, and its quantification is essential for assessing human exposure and its impact on atmospheric chemistry. youngin.comdrlogy.com Researchers utilize techniques like HPLC-UV and, more recently, ultra-high-performance liquid chromatography (UHPLC) coupled with UV detection for rapid and efficient separation and quantification of butanal and other carbonyls from air samples collected on DNPH-coated cartridges. fishersci.comhitachi-hightech.com
In food chemistry , the formation of this compound is used to analyze the volatile compounds in food products that contribute to their flavor and aroma, as well as to assess food quality and spoilage. For instance, an improved GC-MS method has been developed for the analysis of carbonyl compounds, including butanal, in cigarette mainstream smoke after DNPH derivatization. nih.gov
In the biomedical field , the analysis of endogenous and exogenous aldehydes in biological samples is of growing interest due to their association with oxidative stress and various diseases. Methods for the determination of carbonyl compounds in biological fluids often involve derivatization with DNPH followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity. researchgate.net
Recent advancements in analytical technology continue to refine the analysis of this compound. For example, UHPLC systems offer faster analysis times and improved resolution compared to traditional HPLC. fishersci.com Furthermore, the development of methods to address the formation of E- and Z-stereoisomers of the hydrazone derivative, which can complicate quantification, is an active area of research. nih.gov
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂N₄O₄ | nist.govnih.gov |
| Molecular Weight | 252.23 g/mol | nih.gov |
| Appearance | Yellow to orange crystalline solid | nist.gov |
| Melting Point | 117-119 °C | sigmaaldrich.com |
| CAS Number | 1527-98-6 | nist.govnih.gov |
| IUPAC Name | N-[(E)-butylideneamino]-2,4-dinitroaniline | nih.gov |
Table 2: Analytical Methods for the Determination of this compound
| Analytical Technique | Matrix | Key Findings/Advantages | Source(s) |
| HPLC-UV | Air, Water, Industrial Waste | Well-established for quantitative analysis; used in official EPA methods. thermofisher.com | thermofisher.comfishersci.comyoungin.com |
| GC-MS | Cigarette Smoke | Allows for the separation and analysis of isomeric carbonyl compounds. nih.gov | nih.govnih.gov |
| UHPLC-UV | Environmental Samples | Rapid analysis times (under 8 minutes for 12 carbonyls); improved resolution and sensitivity. fishersci.com | fishersci.comchromatographyonline.com |
| LC-MS/MS | Atmospheric Samples, Biological Samples | High selectivity and sensitivity; improved limits of detection compared to LC-UV. researchgate.net | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-butylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGRHEWIFBFXPP-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-98-6 | |
| Record name | Butanal,4-dinitrophenyl)hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyraldehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Kinetic Investigations of Butanal, 2,4 Dinitrophenyl Hydrazone
Optimized Laboratory-Scale Synthesis Protocols
The laboratory synthesis of butanal, (2,4-dinitrophenyl)hydrazone is a well-established procedure that involves the reaction of butanal with a solution of 2,4-dinitrophenylhydrazine (B122626), commonly known as Brady's reagent. wikipedia.orglibretexts.org This reagent is typically prepared by dissolving DNPH in a mixture of methanol (B129727) and a strong acid, such as sulfuric acid. wikipedia.orglibretexts.org
The formation of this compound is a condensation reaction, where two molecules combine with the elimination of a small molecule, in this case, water. wikipedia.orglibretexts.org The reaction is performed under acidic conditions, which are crucial for catalysis. numberanalytics.com
Acidic Conditions: The reaction is typically catalyzed by a strong acid, most commonly sulfuric acid, which is a component of Brady's reagent. libretexts.orgresearchgate.net The acid plays a dual role: it protonates the carbonyl oxygen of the butanal, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine (B178648). youtube.com Subsequently, the acid facilitates the dehydration of the intermediate, which is often the rate-determining step. numberanalytics.com The optimal pH for hydrazone formation is generally in the range of 4 to 6. numberanalytics.com If the solution is too acidic, the hydrazine nitrogen can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. youtube.comnih.gov
Solvent Effects: The choice of solvent significantly impacts the reaction rate and the solubility of the reactants and products. Alcohols, such as methanol or ethanol (B145695), are commonly used solvents for preparing Brady's reagent and for dissolving the aldehyde. ijsrst.comlibretexts.orgresearchgate.net These solvents are effective at dissolving both the polar DNPH reagent and the less polar butanal. The use of anhydrous methanol has been reported in the synthesis of similar hydrazones. researchgate.net The solubility of the resulting this compound is low in these alcoholic solutions, which facilitates its precipitation and isolation. ijsrst.com
A typical laboratory procedure involves adding a few drops of butanal to Brady's reagent. The formation of a yellow to orange precipitate indicates a positive reaction. libretexts.org For a similar compound, but-2-enal, the reaction involves dissolving 2,4-dinitrophenylhydrazine in anhydrous methanol with sulfuric acid, stirring the mixture at 351 K, and then adding the aldehyde dissolved in methanol. researchgate.net
Maximizing the yield of this compound is essential for both preparative and analytical purposes. Several strategies can be employed to achieve high yields.
Stoichiometry: Using an excess of the 2,4-dinitrophenylhydrazine reagent ensures that the butanal is completely consumed, driving the equilibrium towards the product side. jst.go.jp In some preparations, the amount of hydrazine hydrate (B1144303) added is a significant factor in increasing the yield of the final product. google.com
Temperature Control: While elevated temperatures can increase the reaction rate, they may also promote the formation of side products or lead to the decomposition of the desired hydrazone. numberanalytics.com The reaction is often initiated at room temperature or slightly elevated temperatures and then cooled in an ice bath to ensure complete precipitation of the product. ijsrst.com
Reaction Time: Allowing sufficient time for the reaction to go to completion is crucial. In a reported synthesis of 2,4-dinitrophenylhydrazine itself, the mixture was refluxed for an hour to ensure the reaction was complete. orgsyn.org
Following these strategies, total yields for the synthesis of the parent 2,4-dinitrophenylhydrazine can be as high as 81-85%, and with process improvements, can approach 98-100%. google.comorgsyn.org The yield of the subsequent hydrazone formation is also typically high due to the favorable reaction kinetics and the low solubility of the product.
The purity of this compound is critical, especially when it is used as an analytical standard or for characterization purposes like melting point determination. tdl.org The primary impurity is often unreacted 2,4-dinitrophenylhydrazine. jst.go.jp
Recrystallization: The most common method for purifying the crude product is recrystallization. libretexts.org The precipitated hydrazone is filtered, washed, and then recrystallized from a suitable solvent. ijsrst.comlibretexts.org
Ethanol: Ethyl alcohol is a frequently used solvent for recrystallizing 2,4-dinitrophenylhydrazone derivatives. ijsrst.com
n-Butyl Alcohol: This solvent is considered one of the best for recrystallization, although it may require a larger volume compared to other solvents. orgsyn.org
Other Solvents: Dioxane or pyridine (B92270) have also been suggested as potential recrystallization solvents. orgsyn.org
The process of recrystallization effectively removes soluble impurities, including excess DNPH, resulting in well-formed crystals with a sharp and characteristic melting point. ijsrst.com
Solid Phase Extraction (SPE): For analytical applications where trace-level detection is required, removing unreacted DNPH is paramount as it can interfere with chromatographic analysis. jst.go.jp A modern purification method involves using solid phase extraction (SPE). jst.go.jp This technique can selectively remove unreacted DNPH from the derivatized sample. One study demonstrated that an SPE method could remove 97.5% of unreacted DNPH while recovering 103% of the derivative, indicating a highly effective separation. jst.go.jp This level of purity is essential for sensitive analytical techniques like HPLC. jst.go.jp
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Common Solvents/Sorbents | Advantages | Impact on Purity |
| Recrystallization | Ethanol, n-Butyl Alcohol, Dioxane ijsrst.comorgsyn.org | Simple, cost-effective, yields high-purity crystalline product. | Significantly improves purity by removing soluble impurities and unreacted starting materials. ijsrst.com |
| Solid Phase Extraction (SPE) | Specific sorbents designed to retain DNPH. | Highly efficient for removing unreacted DNPH, suitable for trace analysis, high recovery of the derivative. jst.go.jp | Provides exceptionally high purity by removing up to 97.5% of unreacted DNPH, crucial for sensitive analytical methods. jst.go.jp |
Mechanistic Studies of Hydrazone Formation
The formation of this compound is a classic example of a nucleophilic addition-elimination reaction. wikipedia.orglibretexts.org The reaction mechanism has been studied in detail, particularly the role of acid catalysis in influencing the reaction kinetics. nih.gov
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of the 2,4-dinitrophenylhydrazine molecule acting as a nucleophile. docbrown.info This nucleophile attacks the electrophilic carbonyl carbon of the butanal. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. numberanalytics.comnih.gov
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom within the tetrahedral intermediate. numberanalytics.com
Elimination of Water: Under the acidic conditions, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). The elimination of a water molecule occurs, and a double bond is formed between the carbonyl carbon and the nitrogen, yielding the final this compound product. wikipedia.orgnumberanalytics.com
This addition-elimination mechanism is characteristic of the reactions between aldehydes or ketones and ammonia (B1221849) derivatives. youtube.comdocbrown.info
Acid catalysis is a critical factor governing the rate of hydrazone formation. nih.gov The reaction rate exhibits a strong dependence on the pH of the medium. numberanalytics.com
Rate Enhancement: The acid catalyst accelerates the reaction in two ways. First, it protonates the carbonyl oxygen of the butanal, which enhances the positive charge on the carbonyl carbon, making it more susceptible to attack by the weak nucleophile (DNPH). youtube.com Second, the acid catalyzes the dehydration of the tetrahedral intermediate, which is typically the rate-determining step in the pH range of approximately 3 to 7. nih.gov
Recent studies have also explored the use of other catalysts, such as anthranilic acids, which can act as efficient nucleophilic catalysts for hydrazone formation, significantly speeding up the reaction compared to traditional aniline-catalyzed reactions at neutral pH. nih.govacs.org
Table 2: Effect of pH on the Rate of Hydrazone Formation
| pH Condition | Effect on Reactants | Impact on Reaction Steps | Overall Reaction Rate |
| High Acidity (Low pH) | DNPH is protonated (non-nucleophilic). youtube.comnih.gov | Nucleophilic attack is inhibited. nih.gov | Slow |
| Optimal Acidity (pH ~4-6) | Carbonyl group is activated by protonation; DNPH remains largely unprotonated. numberanalytics.comyoutube.com | Both nucleophilic attack and dehydration are facilitated. nih.gov | Fast |
| Neutral/Basic (High pH) | Carbonyl group is not activated. | Dehydration of the intermediate is slow. nih.gov | Slow |
Protonation and Dehydration Steps
The formation of this compound proceeds through a nucleophilic addition-elimination mechanism, where the protonation and subsequent dehydration are critical steps that are typically acid-catalyzed. wikipedia.orglibretexts.orgchemguide.co.uk The reaction is generally carried out in a weakly acidic medium, often using Brady's reagent, which is a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in methanol and sulfuric acid. libretexts.orgchemguide.co.uk
The rate of this reaction is dependent on the concentration of the acid catalyst. Studies on similar ketone-2,4-dinitrophenylhydrazones have shown that the decomposition rate of the hydrazone is dependent on the acid concentration, indicating the reversible nature of the reaction in an acidic aqueous solution. nih.govresearchgate.net For instance, the decomposition of 2-butanone-2,4-dinitrophenylhydrazone reached an equilibrium state within 10 hours in a 0.1 mol L⁻¹ phosphoric acid solution. nih.govresearchgate.net While specific kinetic data for the protonation and dehydration of butanal with 2,4-DNPH is not extensively detailed in the provided search results, the general mechanism is well-established for aldehydes and ketones.
The acid catalysis also influences the stereochemistry of the final product. Purified 2,4-dinitrophenylhydrazones of carbonyl compounds typically exist as the E-isomer. nih.govresearchgate.net However, in the presence of an acid catalyst, an equilibrium between the E- and Z-isomers is established. nih.govresearchgate.net For example, with 2-butanone-2,4-dinitrophenylhydrazone, the equilibrium Z/E isomer ratio was found to be 0.20. nih.govresearchgate.net A study on various aldehyde-2,4-dinitrophenylhydrazones, including butyraldehyde (B50154), showed that the Z/E isomer ratio remained stable with increasing water concentration in an acetonitrile (B52724) solution with phosphoric acid. chromatographyonline.com
Investigations into Side Reactions and By-product Formation
The synthesis of this compound is a relatively clean reaction; however, the potential for side reactions and the formation of by-products exists, particularly under certain conditions.
One of the primary "side reactions" or subsequent reactions is the acid-catalyzed isomerization and decomposition of the hydrazone product itself, as discussed in the previous section. nih.govresearchgate.net The formation of both E- and Z-isomers of this compound is a direct consequence of the acidic reaction conditions. nih.govresearchgate.netchromatographyonline.com Furthermore, in an acidic aqueous solution, the hydrazone can be hydrolyzed back to the original butanal and 2,4-dinitrophenylhydrazine, establishing an equilibrium. nih.govresearchgate.netchromatographyonline.com
Another potential side reaction, particularly if the reaction conditions are not carefully controlled, is aldol (B89426) condensation. Aldehydes with α-hydrogens, such as butanal, can undergo self-condensation or cross-condensation in the presence of acid or base. byjus.com For instance, two molecules of butanal could react to form an aldol addition product, which could then dehydrate. Similarly, if other aldehydes are present, mixed aldol condensation products could form. byjus.com
It is important to note that 2,4-dinitrophenylhydrazine is specific for aldehydes and ketones and does not react with other carbonyl-containing functional groups like carboxylic acids, amides, and esters. wikipedia.org This is due to the resonance-associated stability of these functional groups, which would be lost upon addition of a reagent to the carbonyl group. wikipedia.org Therefore, the formation of by-products from the reaction of 2,4-DNPH with these other carbonyl compounds is not a concern.
In practice, multiple derivatives of a single aldehyde or ketone, differing in melting point or crystal structure, have been observed, suggesting the complexity of the reaction products beyond simple E/Z isomerization. ijsrst.com The purification of the this compound precipitate, often through recrystallization, is a crucial step to remove any unreacted starting materials and by-products. libretexts.orgchemguide.co.uk
Below is a table summarizing potential side reactions and by-products:
| Side Reaction/By-product Formation | Description |
| E/Z Isomerization | The acid catalyst facilitates the interconversion between the E- and Z-isomers of this compound, leading to a mixture of stereoisomers. nih.govresearchgate.netchromatographyonline.com |
| Hydrolysis | In the presence of aqueous acid, the formed hydrazone can undergo reversible hydrolysis back to butanal and 2,4-dinitrophenylhydrazine. nih.govresearchgate.netchromatographyonline.com |
| Aldol Condensation | Butanal can undergo self-condensation or cross-condensation with other aldehydes present, leading to the formation of α,β-unsaturated aldehydes as by-products. byjus.com |
Advanced Spectroscopic and Structural Investigations of Butanal, 2,4 Dinitrophenyl Hydrazone
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Butanal, (2,4-dinitrophenyl)hydrazone, ¹H-NMR spectroscopy is particularly useful for elucidating the arrangement of hydrogen atoms within the molecule.
The ¹H-NMR spectrum of this compound exhibits characteristic signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, providing valuable structural insights.
The aromatic region of the spectrum shows signals for the protons on the dinitrophenyl ring. The proton adjacent to the two nitro groups is the most deshielded and appears at the lowest field. The other two aromatic protons also show distinct signals. The aliphatic protons of the butylidene group exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The aldehydic proton of the original butanal is no longer present, and a new signal for the N-H proton of the hydrazone linkage appears, typically as a broad singlet at a downfield chemical shift. nist.govnih.govdaneshyari.com
Table 1: ¹H-NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-3' | ~9.1 | d |
| H-5' | ~8.3 | dd |
| H-6' | ~8.0 | d |
| N-H | ~11.0 | s (broad) |
| H-1 | ~7.6 | t |
| H-2 | ~2.4 | m |
| H-3 | ~1.7 | m |
| H-4 | ~1.0 | t |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.
Infrared (IR) and Raman Spectroscopic Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
The IR and Raman spectra of this compound show a number of characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. nih.govresearchgate.net The high-frequency region of the IR spectrum is dominated by the N-H stretching vibration of the hydrazone group, which typically appears as a sharp band around 3300 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group appear just below 3000 cm⁻¹. researchgate.net
The C=N stretching vibration of the hydrazone linkage is a key diagnostic band and is typically observed in the region of 1620-1600 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the two nitro (NO₂) groups are very strong and appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The in-plane and out-of-plane bending vibrations of the various C-H and N-H bonds, as well as skeletal vibrations, are observed in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Table 2: Key IR and Raman Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3300 | N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~2960-2850 | Aliphatic C-H stretching |
| ~1615 | C=N stretching |
| ~1600, ~1580 | Aromatic C=C stretching |
| ~1515 | Asymmetric NO₂ stretching |
| ~1335 | Symmetric NO₂ stretching |
| ~1280 | C-N stretching |
| ~920 | N-N stretching |
| ~835 | Aromatic C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis
UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are due to electronic transitions within the extensive chromophoric system of the molecule, which includes the dinitrophenyl ring and the C=N double bond of the hydrazone.
Two main types of electronic transitions are observed: π-π* transitions and n-π* transitions. The high-energy π-π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically observed at shorter wavelengths with high molar absorptivity. The lower-energy n-π* transitions involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals and occur at longer wavelengths with lower molar absorptivity.
The wavelength of maximum absorption (λmax) is an important parameter in the quantitative analysis of this compound. The position of the λmax can be influenced by the solvent polarity. In analytical applications, the intense absorption of these derivatives is utilized for the sensitive detection and quantification of carbonyl compounds using techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
Table 3: Typical UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol (B145695) | ~358 | n-π |
| Acetonitrile (B52724) | ~355 | n-π |
| Hexane | ~350 | n-π |
| Ethanol | ~230 | π-π |
Mass Spectrometric (MS) Fragmentation Pathway Elucidation
Mass spectrometry is a critical tool for the structural elucidation and analysis of carbonyl compounds following their derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazones, such as this compound, exhibit characteristic fragmentation patterns that allow for unambiguous identification and quantification. The derivatization is a well-established method to enhance the molecular weight and ionization efficiency of volatile aldehydes, making them amenable to techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). nih.govresearchgate.netfishersci.com
Under electron ionization (EI), this compound (molecular weight: 252.23 g/mol ) undergoes fragmentation, producing a series of diagnostic ions. nist.govnih.gov The molecular ion peak [M]•+ is observed at an m/z of 252. nist.govnih.gov The fragmentation pathways are influenced by the structure of the parent aldehyde. Common fragmentation patterns for aldehyde-DNPHs include cleavages at the C-N bond, the N-N bond, and rearrangements within the butyl chain. researchgate.netdocbrown.info
In negative ion mode using atmospheric pressure chemical ionization (APCI), which is highly suitable for DNPH derivatives, the deprotonated molecule [M-H]⁻ is typically the most abundant ion. nih.govresearchgate.net Further fragmentation (MS/MS) of this precursor ion yields structurally informative product ions that can confirm the identity of the original aldehyde. nih.gov
The mass spectrum of this compound is characterized by several key fragment ions. Analysis of the electron ionization mass spectrum reveals a pattern that is unique to the butanal derivative of DNPH. nist.govnih.gov
Key characteristic ions include the molecular ion and fragments resulting from the loss of parts of the nitro groups and the aliphatic chain. For aldehyde-DNPHs analyzed by UPLC-QTOF-MS/MS, general characteristic ions have been identified at m/z 163.01, 163.02, and 191.04, which are crucial for identifying this class of compounds in complex mixtures. researchgate.net The study of these fragmentation pathways is essential for building a reliable identification method. nih.govresearchgate.net
Below is a table of significant ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST Mass Spectrometry Data Center. nist.gov
| m/z Value | Relative Intensity (%) | Proposed Fragment Identity/Origin |
|---|---|---|
| 252 | ~30 | [M]•+, Molecular Ion |
| 192 | ~100 | Base Peak, likely from cleavage and rearrangement |
| 163 | ~20 | [O2N-C6H3-N-NH]•+, Loss of nitro group and part of the dinitrophenyl ring |
| 152 | ~35 | Fragment from dinitrophenyl moiety |
The derivatization of butanal to its (2,4-dinitrophenyl)hydrazone derivative is a cornerstone of its qualitative and quantitative analysis in various matrices, including air, water, and biological samples. researchgate.nethitachi-hightech.com HPLC coupled with UV or MS detection is the most widely used technique for this purpose. fishersci.comhitachi-hightech.com
Qualitative Analysis: The identity of butanal in a sample is confirmed by comparing the retention time and the mass spectrum of the derivatized analyte with that of a known standard of this compound. fishersci.com The unique fragmentation pattern serves as a chemical fingerprint, allowing for definitive identification even in complex mixtures where isomers may be present. nih.govbohrium.com The formation of yellow, orange, or red precipitates upon reaction with DNPH serves as a preliminary qualitative test for aldehydes and ketones. ncert.nic.inrdd.edu.iqsjpas.com
Quantitative Analysis: For quantification, methods such as HPLC-UV or LC-MS are employed. researchgate.netfishersci.com A calibration curve is generated using standard solutions of this compound at known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. fishersci.com This method is highly sensitive, with detection limits in the low-picogram range achievable using MS detectors. nih.gov It is important to consider the potential for E/Z isomerization of the hydrazone derivatives, which can affect the accuracy of quantification if not properly managed, for instance, by adding acid to both sample and standard solutions to reach a stable equilibrium ratio. nih.govrsc.org
X-ray Crystallographic and Conformational Analysis
The two nitro groups on the benzene (B151609) ring exhibit different degrees of rotation. One nitro group is nearly coplanar with the benzene ring, with a minimal twist angle, while the other is more significantly twisted. nih.govresearchgate.net This difference is directly linked to the formation of an intramolecular hydrogen bond involving the less twisted nitro group. nih.gov The planar nature of these molecules facilitates efficient packing in the crystal lattice, often leading to π-stacking interactions between the aromatic rings of adjacent molecules, which contributes to the stability of the crystal structure.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₄O₄ | Chemical composition of the analyzed crystal. nih.gov |
| Dihedral Angle (Side Chain Plane vs. Benzene Ring) | 9.95 (24)° | Indicates the near-planarity of the entire molecule. nih.govresearchgate.net |
| Twist Angle (Nitro Group 1 vs. Benzene Ring) | 0.7 (1)° | Nearly coplanar; involved in intramolecular H-bonding. nih.govresearchgate.net |
| Twist Angle (Nitro Group 2 vs. Benzene Ring) | 5.7 (1)° | Slightly twisted out of the benzene ring plane. nih.govresearchgate.net |
A recurring and structurally defining feature in 2,4-dinitrophenylhydrazones is the presence of a strong intramolecular hydrogen bond. nih.govresearchgate.netresearchgate.net This bond forms between the hydrogen atom of the hydrazone's N-H group and an oxygen atom of the ortho-nitro group (the nitro group at position 2 of the phenyl ring).
This N−H···O interaction creates a stable six-membered pseudo-ring structure. nih.gov This hydrogen bond is crucial for several reasons:
Increases Stability: The hydrogen bond contributes significantly to the thermodynamic stability of the molecule's conformation.
Influences Chemical Properties: By stabilizing a specific conformation, the hydrogen bond can influence the chemical and physical properties of the compound, including its melting point and chromatographic behavior.
The existence of this intramolecular hydrogen bond is a key factor in the consistent formation of the more stable E-isomer during the derivatization of aldehydes. rsc.orgnih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of Butanal, 2,4 Dinitrophenyl Hydrazone
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a standard tool for investigating the properties of organic molecules like Butanal, (2,4-dinitrophenyl)hydrazone. It offers a balance between computational cost and accuracy for determining electronic structure and related characteristics.
The three-dimensional structure of this compound is characterized by a planar 2,4-dinitrophenyl group linked to a butylideneamino moiety. DFT calculations are used to find the most stable geometric arrangement by minimizing the molecule's energy.
Key structural features identified through computational optimization include:
Isomerism: The molecule primarily exists as E and Z isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). Computational studies show that the E-isomer is generally more stable. However, the presence of an acid catalyst can facilitate the conversion between the two forms, leading to an equilibrium mixture of both isomers. chromatographyonline.com
Planarity: The molecule is largely planar. This planarity is enforced by the delocalization of π-electrons across the phenyl ring and the hydrazone bridge.
Intramolecular Hydrogen Bonding: A significant stabilizing feature is the formation of an intramolecular hydrogen bond between the hydrogen atom of the amine group (N-H) and the oxygen atom of the ortho-nitro group (O-N=O). This interaction helps to lock the molecule into a planar conformation. Studies on similar structures, such as But-2-enal 2,4-dinitrophenylhydrazone, confirm this type of interaction and the near-planar arrangement of the molecule. researchgate.net
Table 1: Illustrative Geometric Parameters from DFT Calculations for a Related Hydrazone Structure Note: These values are representative of the dinitrophenylhydrazone class of compounds and are based on published data for analogous structures. researchgate.net
| Parameter | Typical Value (Å or °) | Description |
| C=N Bond Length | ~1.28 Å | The length of the double bond in the hydrazone linkage. |
| N-N Bond Length | ~1.38 Å | The length of the single bond between the two nitrogen atoms. |
| N-H···O Hydrogen Bond | ~1.8 - 2.0 Å | The distance of the intramolecular hydrogen bond. |
| Benzene (B151609) Ring-Chain Angle | ~10° | The dihedral angle between the plane of the benzene ring and the side chain. |
The distribution of electrons within the this compound molecule is highly uneven due to the presence of electronegative atoms and electron-withdrawing groups. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, quantify this distribution.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution. For this molecule, the MEP surface typically shows:
Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are concentrated around the oxygen atoms of the two nitro groups. researchgate.netresearchgate.net
Positive Potential (Blue): Regions of low electron density, indicating sites for potential nucleophilic attack. The most positive region is typically around the N-H proton of the hydrazine (B178648) linker. researchgate.net
Charge Transfer: There is significant intramolecular charge transfer from the hydrazone portion towards the electron-deficient dinitrophenyl ring. The nitro groups act as powerful electron sinks, polarizing the entire molecule. researchgate.net
Table 2: Representative Calculated Atomic Charges Note: The specific values can vary based on the DFT functional and basis set used. These are illustrative charges.
| Atom/Group | Expected Charge (a.u.) | Rationale |
| Oxygens of Nitro Groups | Highly Negative | High electronegativity and electron-withdrawing effect. |
| Nitrogens of Nitro Groups | Positive | Bonded to highly electronegative oxygen atoms. |
| N-H Hydrogen | Positive | Electron density is withdrawn by the adjacent nitrogen. |
| Phenyl Ring Carbons | Varied (Slightly +/-) | Influenced by resonance and attached functional groups. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting chemical reactivity and stability. researchgate.net
The energies of the frontier orbitals are directly related to the molecule's ability to donate or accept electrons.
Ionization Potential (IP): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO). The HOMO of this compound is typically located over the hydrazine moiety and the phenyl ring, indicating this is where an electron would be most easily donated from.
Electron Affinity (EA): The energy released when an electron is added. It can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). The LUMO is generally centered on the dinitrophenyl ring, particularly on the nitro groups, which are the most electron-accepting parts of the molecule.
HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. icm.edu.pl
From the IP and EA values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (IP - EA) / 2). A molecule with a large HOMO-LUMO gap is considered "hard."
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). "Soft" molecules are more polarizable and reactive.
Electronegativity (χ): The ability of the molecule to attract electrons (χ = (IP + EA) / 2).
Chemical Potential (μ): The negative of electronegativity (μ = -χ), which represents the "escaping tendency" of electrons from an equilibrium system.
Table 3: Calculated Global Reactivity Descriptors Note: Values are derived from theoretical calculations and are representative for this class of compounds.
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates kinetic stability and reactivity. |
| Ionization Potential (IP) | -E_HOMO | Represents the ability to donate an electron. |
| Electron Affinity (EA) | -E_LUMO | Represents the ability to accept an electron. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to electronic change. |
| Chemical Softness (S) | 1 / (2η) | Measures the ease of electronic change. |
| Electronegativity (χ) | (IP + EA) / 2 | Measures electron-attracting power. |
Reactivity Prediction and Reaction Pathway Simulations
The computational data from DFT and FMO analyses provide a robust framework for predicting the chemical reactivity of this compound.
Sites of Reaction: The MEP surface clearly identifies the reactive sites. The electron-rich oxygen atoms of the nitro groups are predicted to be the primary sites for interaction with electrophiles. The electron-deficient N-H proton is a likely site for deprotonation by a base.
Reaction Mechanisms: The formation of the hydrazone itself from butanal and 2,4-dinitrophenylhydrazine (B122626) is an addition-elimination reaction that can be modeled computationally. wikipedia.org Furthermore, theoretical simulations can explore the energy barriers associated with the acid-catalyzed E/Z isomerization, confirming that the process is feasible under certain experimental conditions. chromatographyonline.com
Stability and Degradation: The relatively large HOMO-LUMO gap suggests that the molecule is stable under normal conditions. However, computational models can also be used to simulate potential degradation pathways, such as the hydrolysis of the imine bond, which would regenerate the original aldehyde and hydrazine. The strength of various bonds can be calculated, with simulations likely showing the C-NO2 bonds to be potential weak points under high-energy conditions. icm.edu.pl
Sites for Electrophilic and Nucleophilic Attacks
The reactivity of a molecule is fundamentally governed by its electron distribution. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed mapping of the molecular electrostatic potential (MEP) and the analysis of frontier molecular orbitals (HOMO and LUMO). These analyses help in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attacks.
For this compound, the presence of the electron-withdrawing nitro groups and the electron-donating hydrazine moiety, along with the imine bond, creates a complex electronic landscape. The dinitrophenyl ring is highly electron-deficient, making it a primary site for nucleophilic attack. Conversely, the hydrazone nitrogen atoms and the π-system of the butylidene group are comparatively electron-rich, rendering them susceptible to electrophilic attack.
Molecular electrostatic potential (MEP) surfaces visually represent the charge distribution. In a typical MEP map of a 2,4-dinitrophenylhydrazone derivative, negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro groups and the imine nitrogen, indicating these as the most likely sites for electrophilic attack. Positive potential (blue regions) is generally located around the hydrogen atoms of the aromatic ring and the N-H group of the hydrazine moiety, signifying these as potential sites for nucleophilic interaction.
Frontier molecular orbital analysis further refines this picture. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, and its location highlights the most probable sites for electrophilic attack. For similar hydrazone systems, the HOMO is often localized over the dinitrophenyl ring and the hydrazine nitrogen atom. nih.gov The Lowest Unoccupied Molecular Orbital (LUMO), on the other hand, indicates the ability to accept an electron, and its distribution points to the likely sites for nucleophilic attack. In this compound, the LUMO is expected to be predominantly distributed over the electron-deficient dinitrophenyl ring, particularly on the carbon atoms bearing the nitro groups. nih.gov
The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap implies a more reactive molecule.
Table 1: Predicted Reactive Sites in this compound
| Type of Attack | Probable Molecular Site | Rationale |
| Electrophilic | Imine Nitrogen (C=N) | High electron density, indicated by negative MEP. |
| Oxygen atoms of Nitro groups | Lone pairs of electrons, contributing to negative MEP. | |
| Hydrazine Nitrogen (N-H) | Lone pair of electrons, contributing to electron-rich region. | |
| Nucleophilic | Carbon atoms of the dinitrophenyl ring | Electron-deficient due to the strong withdrawing effect of the two nitro groups, as indicated by positive MEP and LUMO distribution. |
| Carbonyl carbon (in the precursor butanal) | The initial site of nucleophilic attack by 2,4-dinitrophenylhydrazine. |
Computational Modeling of Derivatization Reactions
The formation of this compound from butanal and 2,4-dinitrophenylhydrazine (DNPH) is a classic acid-catalyzed nucleophilic addition-elimination reaction. researchgate.net Computational modeling can elucidate the mechanism of this derivatization reaction, including the transition states and intermediates involved.
The reaction initiates with the protonation of the carbonyl oxygen of butanal in an acidic medium, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the terminal amino group of DNPH on the carbonyl carbon. The choice of the terminal nitrogen as the nucleophile over the one attached to the ring is due to its higher basicity and less steric hindrance. This attack leads to the formation of a tetrahedral intermediate, a carbinolamine.
One of the significant aspects of the derivatization of aldehydes and ketones with DNPH that can be explored through computational modeling is the formation of E and Z stereoisomers around the C=N double bond. researchgate.net Experimental studies have shown that while the E-isomer is generally more stable and thus the major product, the presence of the Z-isomer can occur, especially under certain conditions like UV irradiation or in the presence of acid. researchgate.net
Computational models can predict the relative stabilities of the E and Z isomers by calculating their ground-state energies. For a closely related compound, but-2-enal 2,4-dinitrophenylhydrazone, the molecule is found to be roughly planar, with a slight twist between the dinitrophenyl ring and the side chain. nih.gov This planarity is a result of the extensive π-conjugation across the molecule. Similar planarity and the potential for isomerism would be expected for this compound.
Table 2: Key Steps in the Derivatization Reaction and Their Computational Insights
| Reaction Step | Description | Computational Modeling Focus |
| Protonation | The carbonyl oxygen of butanal is protonated. | Modeling the proton affinity of the carbonyl oxygen. |
| Nucleophilic Attack | The terminal nitrogen of DNPH attacks the carbonyl carbon. | Calculation of the activation energy barrier for the formation of the carbinolamine intermediate. |
| Proton Transfer | Intramolecular proton transfers occur. | Mapping the potential energy surface for the proton transfer pathways. |
| Dehydration | A water molecule is eliminated to form the C=N bond. | Determining the transition state for the water elimination and its associated activation energy. |
| Isomerization | Formation of E and Z isomers. | Calculating the relative energies and rotational barriers between the E and Z isomers. |
Advanced Analytical Methodologies and Derivatization Strategies for Carbonyl Compounds Utilizing Butanal, 2,4 Dinitrophenyl Hydrazone
Chromatographic Separation and Quantification Techniques
Chromatography stands as the principal methodology for the separation and quantification of butanal, (2,4-dinitrophenyl)hydrazone. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with specific advantages and challenges related to the properties of the hydrazone derivative.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the most widely adopted technique for the analysis of this compound, largely due to the derivative's strong UV absorbance and its stability under typical liquid chromatography conditions. youngin.comlongdom.org Method development is a critical phase that focuses on achieving optimal separation from other carbonyl-DNPH derivatives and matrix components.
Reversed-phase HPLC (RP-HPLC) is the standard approach for separating this compound. youngin.comthermofisher.com In this technique, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase. thermofisher.comscioninstruments.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The butanal-DNPH derivative, being a relatively nonpolar molecule, is retained on the C18 column and is eluted by a mobile phase that is typically a gradient mixture of water and an organic solvent like acetonitrile (B52724). youngin.comthermofisher.com Gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute a wide range of DNPH derivatives with varying polarities in a reasonable timeframe. youngin.com For instance, a gradient can start with a higher water content to separate more polar derivatives and progressively increase the acetonitrile concentration to elute less polar compounds like this compound. The separated hydrazone is then quantified using a UV detector, commonly set at a wavelength around 360 nm, which corresponds to a strong absorbance band for these derivatives. thermofisher.comhplc.eu
| Parameter | Typical Condition | Source |
| Column | C18-bonded silica (e.g., ZORBAX Eclipse Plus C18, Supelcosil C18) | nih.govmdpi.com |
| Mobile Phase | Acetonitrile/Water Gradient | mdpi.comresearchgate.net |
| Detection | UV at ~360 nm | thermofisher.comhplc.eu |
| Sample Preparation | Derivatization with DNPH, followed by extraction | youngin.comthermofisher.com |
A significant challenge in the HPLC analysis of aldehyde-dinitrophenylhydrazones, including that of butanal, is the formation of geometric isomers (E and Z or syn and anti) around the C=N double bond. nih.govresearchgate.net The purified this compound typically exists as the more stable E-isomer. nih.gov However, exposure to UV light or acidic conditions can promote isomerization, leading to the presence of both E and Z isomers in the sample solution. nih.govresearchgate.net
These isomers may have slightly different retention times on an HPLC column, potentially leading to peak broadening or the appearance of double peaks for a single analyte. researchgate.net This complicates quantification, as the response factor for each isomer can differ, and their complete separation may not always be achieved. The spectral characteristics of the Z-isomers are also different from the E-isomers, with absorption maxima shifted to shorter wavelengths by 5-8 nm. nih.gov To address this, a common strategy is to add a small amount of acid, such as phosphoric acid, to both the sample and standard solutions to establish a consistent equilibrium between the E and Z isomers, thereby ensuring reproducible and accurate quantification. nih.gov
| Isomer | Formation Condition | Analytical Implication | Mitigation Strategy | Source |
| E-isomer | Predominant form in purified standards | - | - | nih.gov |
| Z-isomer | Forms under UV irradiation or in acidic solutions | Can cause peak splitting/broadening and quantification errors | Addition of acid (e.g., 0.02-1% phosphoric acid) to samples and standards to reach a stable equilibrium ratio | nih.gov |
The selection of the appropriate column and the optimization of the mobile phase are critical for achieving the desired resolution and analysis time.
Column Selection : C18 columns are the most common choice due to their versatility and effectiveness in separating a wide range of DNPH derivatives. scioninstruments.comnih.gov Columns with smaller particle sizes (e.g., 1.8 µm) can offer higher efficiency and faster analysis times, as demonstrated in rapid resolution liquid chromatography (RRLC) methods. nih.gov High surface coverage C18 phases have also been shown to provide good selectivity, even for challenging separations like butanal-DNPH and 2-butanone-DNPH. youngin.com
Mobile Phase Optimization : The composition of the mobile phase directly influences the retention and separation of the hydrazones. phenomenex.com Acetonitrile/water mixtures are the most frequently used mobile phases. researchgate.net The ratio of acetonitrile to water is a key variable; a higher water content increases retention, while a higher acetonitrile content decreases it. researchgate.net Ternary or quaternary mobile phases, incorporating solvents like methanol (B129727) or tetrahydrofuran (B95107) (THF), can be used to fine-tune selectivity. nih.gov For instance, adding THF to an acetonitrile/water mobile phase has been shown to be necessary to achieve baseline resolution for a complex mixture of carbonyl-DNPH derivatives. hplc.eu The pH of the mobile phase is another important factor, as it can affect the ionization state of the analytes and the stability of the silica-based stationary phase. phenomenex.commastelf.com
| Parameter | Options & Considerations | Source |
| Column | Standard C18 (e.g., 5 µm), High-resolution C18 (e.g., <2 µm) | youngin.comnih.gov |
| Mobile Phase Solvents | Acetonitrile/Water (most common), Methanol/Water, Addition of Tetrahydrofuran (THF) for improved selectivity | hplc.eunih.govresearchgate.net |
| Elution Mode | Gradient elution is standard for complex mixtures | youngin.com |
| pH Control | Buffers can be used to maintain a consistent pH and improve peak shape | phenomenex.commastelf.com |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While HPLC is the predominant method, GC and GC-MS can also be utilized for the analysis of this compound. nih.gov GC-MS offers the advantage of providing mass spectral data, which gives a higher degree of confidence in compound identification. nih.govnih.gov
An improved GC-MS method has been developed for the analysis of various carbonyl-DNPH derivatives, including butanal's, which allows for the differentiation between linear and branched-chain isomers. nih.gov The optimization of GC conditions is crucial to minimize the thermal decomposition of the DNPH derivatives. nih.gov
A primary challenge in the GC analysis of DNPH derivatives is their relatively low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet. longdom.orgchromforum.org this compound has a molecular weight of 252.23 g/mol and is a solid at room temperature. nih.govnih.gov While it can be volatilized for GC analysis, there is a risk of decomposition, which can lead to inaccurate quantification and the formation of artifacts. nih.govchromforum.org Therefore, careful optimization of the injector temperature and the use of fast temperature ramps are often necessary to ensure the integrity of the derivative during analysis. nih.gov Due to these volatility and stability issues, HPLC is often preferred over GC for the routine analysis of DNPH derivatives. chromforum.org
Thermal Stability and Decomposition Minimization
The stability of this compound is a critical factor for accurate analytical quantification. While the compound is chemically stable under standard ambient room temperature conditions, its integrity can be compromised by several factors, necessitating specific handling and storage protocols to minimize decomposition. sigmaaldrich.com The derivative is known to be sensitive to moisture and is best stored at refrigerated temperatures, typically between 2 and 8 °C, under an inert gas atmosphere to prevent degradation. sigmaaldrich.com
Thermal decomposition occurs at the compound's melting point, which is reported to be in the range of 198 to 202 °C. wikipedia.org However, degradation can occur under other conditions as well. Exposure to ultraviolet (UV) radiation is a significant factor. Studies on similar aldehyde-2,4-dinitrophenylhydrazones have shown that UV irradiation can induce isomerization from the more stable E-isomer to the Z-isomer and can also lead to a zero-order rate of decrease in the derivative's concentration. nih.gov
To minimize decomposition and ensure the accuracy of analytical results, several precautions are essential:
Storage: Samples should be stored in tightly closed containers in a cool, dark environment, preferably refrigerated. sigmaaldrich.com
Atmosphere: Storage under an inert gas can mitigate oxidative and moisture-related degradation. sigmaaldrich.com
Light Exposure: Protection from direct light, especially UV sources, is crucial to prevent photo-induced decomposition and isomerization. nih.gov
Chemical Incompatibility: Contact with strong oxidizing agents must be avoided, as they are incompatible with the hydrazone derivative. sigmaaldrich.com
Analytical Conditions: During analysis, the use of acidic mobile phases in HPLC can induce E/Z isomerization, establishing an equilibrium between the two forms. While this does not necessarily lead to a loss of the total compound, it can complicate quantification if not properly managed. Adding acid to both standards and samples to achieve a consistent isomer ratio is a recommended strategy to ensure reliable results. nih.gov
Differentiation of Isomeric Carbonyl Compounds
The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a foundational technique for their identification. savemyexams.comrsc.org The resulting crystalline 2,4-dinitrophenylhydrazone derivatives have characteristic melting points that can be compared against literature values to identify the original aldehyde or ketone. wikipedia.orgsavemyexams.com
However, the analysis of isomers presents specific challenges and requires robust analytical strategies. Two forms of isomerism are particularly relevant when using the DNPH method:
Structural Isomers: Carbonyl compounds with the same molecular formula but different structures, such as butanal and 2-butanone (B6335102) (methyl ethyl ketone), will form distinct hydrazone derivatives. These derivatives can be differentiated by their unique physical properties, such as melting point and chromatographic retention times.
Stereoisomers of the Hydrazone: The derivatization of unsymmetrical carbonyls can lead to the formation of stereoisomers of the hydrazone product itself.
Syn/Anti Isomerism: For unsymmetrical ketones like 2-butanone, the reaction with 2,4-DNPH can produce a mixture of syn and anti isomers (also referred to as E/Z isomers). These isomers often exhibit similar chromatographic behavior in both HPLC and GC, which can lead to peak broadening, co-elution, or the appearance of double peaks for a single analyte, complicating quantification and the interpretation of chromatograms. nih.gov
E/Z Isomerism of Aldehyde Derivatives: this compound itself exists as E- and Z-stereoisomers. Purified derivatives typically consist of the more stable E-isomer. However, the presence of acid or exposure to UV light can promote isomerization to the Z-form. nih.gov The Z-isomers have different spectral patterns, with absorption maxima shifted to shorter wavelengths by 5-8 nm compared to the E-isomers. nih.gov For analytical purposes, this isomerization can be controlled. Adding a small amount of acid (e.g., 0.02-1% phosphoric acid) to both the sample and standard solutions forces an equilibrium between the E- and Z-isomers, resulting in a consistent and reproducible ratio (e.g., a Z/E ratio of 0.14 for propanal-2,4-dinitrophenylhydrazone), thereby enabling accurate quantification via HPLC. nih.gov
High-performance liquid chromatography (HPLC) is the primary technique used to separate the hydrazone derivatives of isomeric carbonyl compounds, as well as the syn/anti or E/Z isomers of a single derivative.
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and selective alternative to the more common UV-spectrophotometric detection for the analysis of carbonyl compounds derivatized with 2,4-DNPH. These techniques are based on monitoring the redox properties of the hydrazone derivatives. researchgate.net Electrochemical biosensors, in particular, are recognized for being robust, portable, and time-saving analytical tools. nih.gov
Voltammetric Analysis of Hydrazone Derivatives
Voltammetric techniques, such as square wave voltammetry (SWV) and differential pulse (DP) voltammetry, are well-suited for the analysis of DNPH derivatives. researchgate.netnih.gov The analysis is performed by applying a potential waveform to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species.
Research has demonstrated that aldehyde-2,4-dinitrophenylhydrazones can be effectively determined at a glassy carbon electrode (GCE). researchgate.net Specifically, the electrochemical oxidation of the butyraldehyde (B50154) derivative, this compound, presents a well-defined wave at an oxidation potential of +1.29 V. researchgate.net The factors affecting the derivatization reaction and the electrochemical measurement parameters can be optimized to achieve low detection limits and high precision. researchgate.net While voltammetry can enable the parallel determination of multiple analytes, its application in complex matrices like urine can be limited by interference from other compounds. nih.gov
| Aldehyde-2,4-DNPH Derivative | Limit of Detection (3σ) (μmol L⁻¹) | Relative Standard Deviation (RSD) (%) |
|---|---|---|
| Formaldehyde-2,4-DNPH | 78.39 | 1.8 |
| Acetaldehyde-2,4-DNPH | 15.82 | 4.5 |
| Butyraldehyde-2,4-DNPH | Not explicitly stated, but part of the studied group | Not explicitly stated, but part of the studied group |
Sensor Development for Carbonyl Detection
The principles of voltammetric analysis underpin the development of advanced electrochemical sensors for carbonyl detection. The goal is to create sensitive, selective, and often portable devices for environmental, industrial, or biomedical monitoring. A common strategy involves modifying the surface of a working electrode to enhance its performance.
The development of an electrochemical sensor for detecting carbonyl groups in proteins, for example, has been based on the redox properties of DNPH. researchgate.net More advanced sensors utilize novel materials to improve sensitivity and catalytic activity. For instance, a two-way electrochemical sensor was developed for the detection of the 2,4-DNPH reagent and its metabolite using a composite of Cu-containing tungstophosphate (Cu₄P₄W₃₀) and graphene oxide. mdpi.com In this sensor, the tungstophosphate framework catalyzes the reduction of 2,4-DNPH, while the copper ions catalyze the oxidation of its metabolite. mdpi.com
The use of nanomaterials is a key trend in sensor development. Materials such as multi-walled carbon nanotubes (MWCNTs) and two-dimensional zeolitic imidazolate framework nanosheets (2D ZIF-L NSs) can be applied to an electrode to increase the surface area and conductivity, leading to significantly enhanced sensitivity and lower limits of detection for the target analyte. nih.gov These principles can be directly applied to fabricate robust sensors for the detection of this compound.
Preconcentration and Sample Preparation Techniques for Derivatization
Effective sample preparation is a prerequisite for the reliable analysis of carbonyl compounds, especially when they are present at trace levels in complex matrices like air or water. savemyexams.com Preconcentration and cleanup steps are necessary to isolate the analytes from interfering substances and increase their concentration to a level suitable for detection. The derivatization with 2,4-DNPH is often integrated directly into these sample preparation workflows. nih.govnist.govnih.gov
Solid-Phase Extraction (SPE) and Cartridge-Based Sampling
Solid-phase extraction (SPE) is the most widely used technique for the sampling and preconcentration of carbonyl compounds for analysis as their DNPH derivatives. nih.govnih.govnist.govnih.gov The methodology generally follows one of two primary strategies:
Cartridge-Based Sampling with Pre-coated Sorbent: This approach is standard for air sampling and is specified in regulatory methods like U.S. EPA Method TO-11A. berkeleyanalytical.comsigmaaldrich.com Commercially available SPE cartridges are packed with a solid sorbent, typically high-purity silica gel or C18, which has been coated with an acidified solution of 2,4-DNPH. berkeleyanalytical.comsigmaaldrich.com Air is drawn through the cartridge, and any carbonyl compounds present react in situ with the DNPH to form their corresponding hydrazone derivatives, which are trapped on the sorbent. sigmaaldrich.com The derivatives are later eluted from the cartridge with a solvent, most commonly acetonitrile, and the eluate is analyzed by HPLC. sigmaaldrich.com These cartridges have a defined capacity, and care must be taken not to exceed it to prevent sample breakthrough. berkeleyanalytical.com For sampling in environments with high ozone levels, an ozone scrubber is often placed in-line before the DNPH cartridge to prevent degradation of the derivatives. sigmaaldrich.com
Derivatization followed by SPE Extraction: This method is common for aqueous samples. nih.gov The carbonyl compounds in the water sample are first derivatized with DNPH in solution, often at a controlled pH (e.g., pH 3) and temperature to ensure an efficient reaction. unitedchem.comepa.gov The resulting solution, now containing the more nonpolar hydrazone derivatives, is passed through an SPE cartridge, typically packed with a C18 sorbent. nih.govunitedchem.com The hydrazones are retained on the sorbent while more polar, unreacted components are washed away. The retained derivatives are then eluted with a small volume of an organic solvent like ethanol (B145695) or acetonitrile. unitedchem.comepa.gov This process simultaneously extracts, concentrates, and cleans up the sample. A variation of this involves adsorbing the DNPH reagent onto the C18 cartridge first, then passing the aqueous sample through for simultaneous derivatization and pre-concentration. nih.govresearchgate.net SPE is also effective for purifying a derivatized sample by removing excess unreacted DNPH prior to instrumental analysis, which can prevent column damage and improve detection sensitivity. jst.go.jp
| Parameter | Finding | Applicable Carbonyls |
|---|---|---|
| Collection Efficiency | > 95% | Monofunctional carbonyls, unsaturated carbonyls, alpha-dicarbonyls |
| Elution Recovery | > 99% with 2 mL acetonitrile | 24 different C1-C9 carbonyls tested |
| Sample Breakthrough | No breakthrough observed for two cartridges in series | 16 carbonyls tested at typical air sampling volumes (6-370 L) |
| Replicate Analysis Precision (RSD) | 0.20% - 13.2% | 21 carbonyls |
| Co-located Sample Precision (RSD) | 0.9% - 16.2% | 18 carbonyls |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a conventional and widely employed sample preparation technique for the isolation and preconcentration of this compound and other carbonyl-DNPH derivatives from aqueous matrices. env.go.jprsc.org This method operates on the principle of differential solubility of the target analyte between two immiscible liquid phases, typically an aqueous sample and a non-polar organic solvent. env.go.jp The derivatized carbonyl compounds, which are less polar than their parent molecules, show greater solubility in the organic solvent, facilitating their transfer from the aqueous phase.
The general procedure for LLE of DNPH derivatives, as outlined in methods like U.S. EPA Method 8315A, involves several key steps. epa.gov Initially, an aqueous sample is buffered to an acidic pH, typically around 3.0, to ensure the stability of the hydrazones. epa.govthermofisher.com Following pH adjustment, the derivatization and extraction can occur. For instance, in the analysis of water samples, the derivatized compound is serially extracted multiple times with a suitable organic solvent such as methylene (B1212753) chloride. epa.gov The combined organic extracts are then concentrated to a smaller volume to increase the analyte concentration before analysis by High-Performance Liquid Chromatography (HPLC). epa.gov
The choice of solvent is critical for efficient extraction. Solvents like methylene chloride, hexane, benzene (B151609), and ethyl acetate (B1210297) are commonly used due to their volatility and ability to dissolve semi-volatile compounds. env.go.jpepa.gov In some applications, such as the analysis of aldehydes in biological fluids, dispersive liquid-liquid microextraction has been developed as a more sensitive alternative to conventional LLE, utilizing solvents like 1-dodecanol. nih.gov This microextraction technique enhances sensitivity for analytes like hexanal (B45976) and heptanal. nih.gov
Table 1: Overview of LLE Parameters for Carbonyl-DNPH Derivatives
| Parameter | Description | Common Examples/Values | Source(s) |
|---|---|---|---|
| Sample Type | The matrix from which the analyte is extracted. | Aqueous samples, drinking water, solid waste extracts, biological fluids. | epa.gov, nih.gov, thermofisher.com |
| pH Adjustment | The sample is buffered to a specific pH to optimize derivatization and stability. | pH 3.0 (for most carbonyls); pH 5.0 (if formaldehyde (B43269) is the sole analyte). | epa.gov, thermofisher.com |
| Extraction Solvent | An organic solvent immiscible with water used to extract the DNPH derivatives. | Methylene chloride, hexane, cyclohexane, ethyl acetate. | epa.gov, env.go.jp, epa.gov |
| Extraction Process | The physical method of mixing the aqueous and organic phases. | Serial (multiple) extractions with vigorous shaking in a separatory funnel. | epa.gov, epa.gov |
| Post-Extraction | Steps taken after phase separation to prepare the sample for analysis. | Concentration of extract, solvent exchange to acetonitrile or ethanol. | epa.gov, thermofisher.com |
Addressing Analytical Interferences in Derivatization Methods
The accuracy of determining carbonyl compounds, including butanal, via DNPH derivatization is susceptible to various chemical interferences that can lead to erroneous results. These interferences primarily arise from the reaction of the DNPH reagent or the formed hydrazone derivatives with other reactive species present in the sample matrix.
Ozone (O₃) is recognized as a significant interferent in the analysis of airborne carbonyls. researchgate.netresearchgate.net It can react with and degrade both the DNPH reagent coated on sampling cartridges and the stable carbonyl-DNPH derivatives that are formed. researchgate.netnih.gov This degradation leads to a negative interference, causing the underestimation of carbonyl concentrations. nih.govsigmaaldrich.com The reaction of ozone with DNPH can form side products that may co-elute with the target analytes during chromatographic analysis, further complicating quantification. researchgate.net
Nitrogen dioxide (NO₂) is another common atmospheric pollutant that can interfere with the DNPH method. It reacts with the DNPH reagent, and this can be particularly problematic when strong acids like hydrochloric acid are used as catalysts in the derivatization process. This reaction can lead to the formation of interfering compounds such as 2,4-dinitrochlorobenzene. nih.gov Dual-wavelength HPLC detection can be employed to help identify chemical interferences caused by nitrogen dioxide. researchgate.netnih.gov
The presence of peroxides and hydroperoxides in a sample matrix can lead to a significant positive interference in carbonyl measurements. This issue is particularly relevant in the analysis of oxidized materials like polymers and oils. kpi.ua During the DNPH analysis, which is conducted under acidic conditions, allylic hydroperoxides are prone to undergo acid-catalyzed Hock cleavage. kpi.ua This cleavage reaction produces additional carbonyl compounds, which then react with the DNPH reagent to form more hydrazone derivatives. kpi.ua Consequently, the measured carbonyl level is artificially inflated, not reflecting the true initial concentration in the sample. kpi.ua Studies on oxidized polyisoprene have demonstrated that failing to account for hydroperoxide decomposition results in inaccurate carbonyl level determinations. kpi.ua
Several strategies have been developed to minimize or eliminate the impact of interfering compounds during carbonyl analysis.
To counter the effects of peroxides and hydroperoxides, a common approach is the chemical reduction of these species prior to the addition of the DNPH reagent. kpi.ua Treatment of the sample with a reducing agent like triphenylphosphine (B44618) (PPh₃) has proven effective in reducing hydroperoxides, thereby preventing their subsequent acid-catalyzed decomposition and the artificial generation of carbonyls. kpi.ua This pre-treatment step allows for a more accurate and reliable measurement of the true carbonyl content. kpi.ua
For mitigating interference from ozone, the most common strategy involves the use of an ozone scrubber or denuder placed upstream of the DNPH-coated sampling cartridge. researchgate.netsigmaaldrich.com These scrubbers contain a chemical agent that selectively removes ozone from the air sample before it reaches the derivatization medium. sigmaaldrich.com
Potassium Iodide (KI) Scrubbers: These are widely used and contain potassium iodide, which reacts with and traps ozone. nih.govsigmaaldrich.com However, their effectiveness can be compromised under high humidity conditions, where moist KI may trap carbonyls or form oxidative species that degrade the DNPH and its derivatives. nih.gov
Alternative Scrubbers: To overcome the limitations of KI scrubbers, alternative ozone-removing agents have been developed. These include silica gel impregnated with trans-1,2-bis-(2-pyridyl) ethylene (B1197577) (BPE) or hydroquinone (B1673460) (HQ). nih.gov These scrubbers have been shown to be effective at removing ozone across a wide range of relative humidities without decomposing the DNPH or the target hydrazones. nih.gov
Table 2: Summary of Interferences and Mitigation Strategies
| Interferent | Effect on Analysis | Mitigation Strategy | Mechanism of Mitigation | Source(s) |
|---|---|---|---|---|
| Ozone (O₃) | Negative (degrades DNPH and derivatives) | Ozone Scrubber (e.g., KI, BPE, HQ) | Selectively removes ozone from the sample stream before it reaches the DNPH cartridge. | researchgate.net, nih.gov, sigmaaldrich.com |
| Nitrogen Dioxide (NO₂) | Positive (forms interfering products) | Dual-Wavelength HPLC Detection | Helps to differentiate analyte peaks from interference peaks based on spectral properties. | nih.gov, researchgate.net |
| Peroxides/Hydroperoxides | Positive (form extra carbonyls via Hock cleavage) | Pre-reduction of Sample | Chemical reduction (e.g., with triphenylphosphine) of peroxides before DNPH derivatization. | kpi.ua |
Reductive Amination for Enhanced Chromatographic Precision
A significant challenge in the traditional HPLC analysis of carbonyl-DNPH derivatives, including this compound, is the formation of geometric isomers. acs.orgnih.gov The C=N double bond in the hydrazone structure allows for the existence of both E and Z isomers, which often appear as separate or partially resolved peaks in the chromatogram. researchgate.netnih.gov The relative abundance of these isomers can be influenced by reaction conditions, leading to analytical errors and increased complexity in chromatogram interpretation. nih.gov Reductive amination is an advanced derivatization strategy developed to overcome this issue. acs.orgresearchgate.net This method improves HPLC analytical precision by converting the mixture of isomers into a single, stable product. acs.orgnih.gov
The core of the reductive amination strategy is the chemical reduction of the C=N double bond of the pre-formed hydrazone to a C-N single bond. acs.orgresearchgate.net This transformation eliminates the possibility of geometric isomerism, resulting in a single, sharp chromatographic peak for each carbonyl analyte and thereby enhancing precision. acs.orgnih.gov
The reaction is typically carried out by treating the DNPH derivative with a reducing agent. acs.orgmasterorganicchemistry.com A common and effective method involves using 2-picoline borane (B79455) in the presence of an acid catalyst, such as phosphoric acid. acs.orgresearchgate.netnih.gov This reaction rapidly and completely converts aldehyde-DNPHydrazones into their reduced forms. acs.org For example, the amination of C₁–C₁₀ aldehyde DNPhydrazones can be completed within 40 minutes. researchgate.netnih.gov Another reducing agent that has been successfully used for this purpose is sodium cyanoborohydride. nih.gov The resulting reduced compounds are N,N'-disubstituted hydrazines, which are highly stable and can be stored for extended periods at room temperature without degradation. acs.orgresearchgate.net This stability is a significant advantage over the sometimes-unstable hydrazone isomers. acs.orgresearchgate.net The reductive amination method has been shown to significantly improve the relative standard deviations (RSDs) of peak areas compared to the traditional analysis of (Z + E) isomers. acs.orgresearchgate.net
Table 3: Comparison of Traditional vs. Reductive Amination DNPH Method
| Feature | Traditional DNPH Method | Reductive Amination Method | Source(s) |
|---|---|---|---|
| Analyte Form | Carbonyl-dinitrophenylhydrazone | Reduced Carbonyl-dinitrophenylhydrazine | acs.org, researchgate.net |
| Key Chemical Bond | C=N (imine) double bond | C-N single bond | acs.org, researchgate.net |
| Isomerism | Forms E/Z geometric isomers, leading to multiple peaks. | A single, stable product is formed; no isomerism. | acs.org, nih.gov, nih.gov |
| Reducing Agent | Not applicable. | 2-Picoline borane, Sodium cyanoborohydride. | acs.org, nih.gov |
| Chromatographic Precision | Lower; RSDs for peak areas of 0.40–0.66% reported for C₁–C₁₀ aldehydes. | Higher; RSDs for peak areas of 0.26–0.41% reported for C₁–C₁₀ aldehydes. | acs.org, researchgate.net, nih.gov |
| Product Stability | Can be unstable, especially for unsaturated aldehydes. | Very stable; can be stored for weeks at room temperature. | acs.org, researchgate.net |
Benefits for Isomer Resolution and Stability
The derivatization of butanal with 2,4-dinitrophenylhydrazine (DNPH) to form this compound is a cornerstone of analytical methodologies for carbonyl compounds. This process not only facilitates detection but also offers significant advantages in terms of isomer resolution and the stability of the resulting derivative, which are crucial for accurate quantification.
The formation of this compound from butanal and 2,4-dinitrophenylhydrazine involves a condensation reaction. wikipedia.org This reaction is an addition-elimination process, where the nucleophilic -NH2 group of the DNPH molecule attacks the carbonyl carbon of butanal, followed by the elimination of a water molecule to form the hydrazone. wikipedia.org The resulting this compound is a stable derivative with strong UV absorbance, making it amenable to detection by high-performance liquid chromatography (HPLC). cymitquimica.comsigmaaldrich.com
A critical aspect of the analysis of this compound is the existence of geometric isomers, specifically the E and Z stereoisomers, due to the restricted rotation around the carbon-nitrogen double bond (C=N). chromatographyonline.comresearchgate.net Purified this compound typically exists as the E-isomer. chromatographyonline.com However, the presence of acid or exposure to UV irradiation can induce isomerization, leading to an equilibrium mixture of both E and Z isomers. cymitquimica.comchromatographyonline.com The ability to control and resolve these isomers is paramount for precise analytical results, as their chromatographic and spectral properties can differ. cymitquimica.com
Research has shown that the ratio of these isomers can be influenced by the concentration of acid in the solution. For instance, in the presence of phosphoric acid, the E-isomer can convert to the Z-isomer until an equilibrium is reached. chromatographyonline.comscispace.com While specific equilibrium Z/E isomer ratios for this compound are not always explicitly detailed in broad studies, comparative data for other short-chain aldehydes and ketones provide valuable context. For example, in the presence of phosphoric acid, the equilibrium Z/E isomer ratios for acetaldehyde- and propanal-2,4-dinitrophenylhydrazones have been reported as 0.32 and 0.14, respectively. cymitquimica.com For some ketones, such as 2-butanone, the equilibrium Z/E isomer ratio is approximately 0.20 in the presence of phosphoric acid. researchgate.net One study demonstrated the variation of the isomer ratio for butyraldehyde-2,4-dinitrophenylhydrazone over time in the presence of phosphoric acid, highlighting the dynamic nature of this equilibrium. scispace.com The separation of these isomers can be effectively achieved using modern HPLC techniques, often with specialized columns that can resolve the closely eluting peaks of the E and Z forms. chromatographyonline.comresearchgate.net
The stability of this compound is a key factor in its utility for analytical purposes. The derivative is generally considered stable under standard laboratory conditions. sigmaaldrich.com Solutions of carbonyl-DNPH derivatives in acetonitrile have been found to be stable for at least two weeks, which is advantageous for studies that require sample collection in the field. researchgate.net However, the stability can be compromised under certain conditions. For instance, the presence of excess acid and water can lead to the decomposition of the hydrazone back to the original carbonyl compound and DNPH. chromatographyonline.comresearchgate.net The rate of this decomposition is dependent on the acid concentration. researchgate.net Therefore, for accurate quantitative analysis, it is often recommended to use a minimal concentration of acid catalyst and to analyze the samples within a reasonable timeframe. chromatographyonline.comresearchgate.net The thermal stability of the parent derivatizing agent, 2,4-dinitrophenylhydrazine, has been studied, and it is known to undergo thermal decomposition after melting, which occurs around 198-202 °C. wikipedia.orglew.ro This underscores the importance of maintaining appropriate temperature conditions during the analysis of its derivatives.
Table 1: Equilibrium Z/E Isomer Ratios of Selected Carbonyl-DNPH Derivatives in the Presence of Phosphoric Acid
| Carbonyl Compound | Equilibrium Z/E Isomer Ratio | Reference(s) |
|---|---|---|
| Acetaldehyde | 0.32 | cymitquimica.com |
| Propanal | 0.14 | cymitquimica.com |
| Acrolein | 0.028 | chromatographyonline.com |
| Crotonaldehyde | 0.093 | chromatographyonline.com |
| 2-Butanone | 0.20 | researchgate.net |
Table 2: General Stability Characteristics of this compound
| Condition | Stability Profile | Reference(s) |
|---|---|---|
| Standard Laboratory Conditions | Stable | sigmaaldrich.com |
| In Acetonitrile Solution | Stable for at least 2 weeks | researchgate.net |
| In Acidic Aqueous Solution | Prone to decomposition | chromatographyonline.comresearchgate.net |
| Thermal | The parent DNPH decomposes after melting (~198-202 °C) | wikipedia.orglew.ro |
Research Applications in Environmental Monitoring and Analysis Utilizing Butanal, 2,4 Dinitrophenyl Hydrazone
Atmospheric Carbonyl Compound Determination
Butanal, (2,4-dinitrophenyl)hydrazone is instrumental in the assessment of air quality, enabling the precise measurement of butanal, a key atmospheric carbonyl compound.
The determination of butanal in the air is critical for understanding atmospheric chemistry and for monitoring workplace exposure. The most widely adopted method involves drawing a known volume of air through a sorbent cartridge coated with acidified 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govsigmaaldrich.comformacare.eu Carbonyl compounds present in the air, including butanal, react with the DNPH to form their corresponding hydrazones, which are then eluted with a solvent like acetonitrile (B52724) and analyzed by HPLC. formacare.eu This technique is applicable for a range of aldehydes and can measure concentrations from approximately 1 µg/m³ to 1 mg/m³. formacare.eu
In industrial settings, such as pathology laboratories, the DNPH-cartridge method has been effectively used to monitor aldehyde concentrations. For instance, in operating theaters and pathology labs, active sampling has measured significant levels of various aldehydes, demonstrating the method's utility in ensuring occupational safety. fishersci.com While specific butanal concentrations from these studies are not always individually reported, the methodology is well-established for its inclusion in the suite of monitored aldehydes. formacare.eufishersci.com
Interactive Table:
The analysis of butanal in tobacco smoke is a key application for its (2,4-dinitrophenyl)hydrazone derivative. Conventional methods for analyzing carbonyls in mainstream cigarette smoke involve passing the smoke through impingers containing a DNPH solution or onto DNPH-coated filter pads. unitedchem.com The resulting hydrazones are then quantified by HPLC-UV or other advanced chromatographic techniques like UPLC-MS/MS. unitedchem.com
Research has shown that butanal is a component of cigarette smoke, and its yield can be quantified using these methods. nih.gov More recently, the emissions from heat-not-burn (HNB) tobacco products have been scrutinized. Studies comparing HNB products to conventional cigarettes have consistently demonstrated a significant reduction in the levels of harmful and potentially harmful constituents (HPHCs), including aldehydes. tandfonline.comnih.gov The concentration of butanal, along with other carbonyls, is markedly lower in the aerosol of HNB products. For example, some studies report an 80-95% reduction in aldehyde levels in HNB emissions compared to traditional cigarette smoke. tandfonline.com
Interactive Table:
Monitoring of Volatile Aldehydes in Food Systems
Assessment of Lipid Oxidation Products (e.g., Fish Meat)
Lipid oxidation is a primary cause of quality deterioration in fatty foods like fish, leading to the development of off-flavors and potentially harmful compounds. mdpi.com Carbonyl compounds, including butanal, are significant secondary products of lipid oxidation. researchgate.net The analysis of these compounds serves as a key indicator of the extent of oxidation and spoilage in fish meat. mdpi.comnih.gov
The derivatization of butanal to this compound allows for its precise measurement, providing valuable data on the oxidative state of the food product. In a study on pan-fried golden pompano fillets, researchers utilized a method involving derivatization with DNPH followed by HPLC-MS/MS analysis to determine the content of various aldehydes. nih.gov The study revealed a significant increase in the concentration of butanal after frying, highlighting its role as a marker for lipid oxidation induced by heat processing. nih.gov
Research Findings:
A study on pan-fried fish fillets demonstrated a dramatic increase in butanal concentration as a result of the cooking process. The content of butanal in fresh fish lipid was 1.20 μg/g, which surged to 32.33 μg/g after pan-frying at 180°C for 3 minutes. nih.gov This highlights the utility of monitoring this compound to assess the impact of processing on food quality.
Table 1: Concentration of Butanal in Pan-Fried Fish Fillets
| Analyte | Concentration in Fresh Sample (μg/g lipid) | Concentration after Pan-Frying (μg/g lipid) |
|---|---|---|
| Butanal | 1.20 | 32.33 |
Data sourced from a study on pan-fried golden pompano fillets. nih.gov
This analytical approach is crucial for quality control in the food industry, helping to understand and mitigate the effects of processing and storage on lipid-rich foods.
Carbonyl Profiles in Fermentation Processes
Carbonyl compounds, including butanal and its isomers like 3-methyl butanal, are important flavor and aroma constituents in many fermented foods and beverages. nih.gov These compounds can be formed through various biochemical pathways during fermentation, such as the Strecker degradation of amino acids. nih.gov The specific profile of carbonyl compounds contributes significantly to the characteristic sensory properties of the final product.
The analysis of this compound is therefore instrumental in characterizing and controlling the flavor development in fermentation processes. For instance, branched-chain aldehydes are recognized as key flavor compounds in products like cheese. nih.gov While direct data on butanal concentrations in specific fermentation processes are often proprietary or part of broader sensory panel studies, the analytical methodology is well-established.
In the context of industrial fermentation, such as Acetone-Butanol-Ethanol (ABE) fermentation, monitoring the production of metabolites is critical for process optimization. rsc.orgmdpi.com While the primary focus is often on the yield of butanol, the formation of related aldehydes like butanal is also of interest. HPLC methods are commonly employed for the quantification of substrates and products in ABE fermentation. rsc.org By adapting these methods to include DNPH derivatization, a comprehensive profile of carbonyl byproducts, including butanal, can be obtained. This information is valuable for understanding the metabolic pathways and for controlling the final product quality. The pH of the fermentation medium is a critical parameter that influences the production of acids and solvents, including butanol. researchgate.net
Research Findings:
Research on fermented foods has established that branched aldehydes like 3-methyl butanal are significant flavor compounds. nih.gov Their formation is a key aspect of flavor development. In ABE fermentation, HPLC is a standard technique for monitoring the primary products. A typical ABE fermentation process using Clostridium acetobutylicum might yield the following concentrations of major products, which can be quantified by HPLC. While butanal itself is a minor component, its analysis via DNPH derivatization provides deeper insight into the fermentation's metabolic activity.
Table 2: Typical Product Concentrations in an ABE Fermentation Process
| Product | Concentration Range (g/L) |
|---|---|
| Acetone | 3 - 5 |
| Butanol | 10 - 15 |
| Ethanol (B145695) | 1 - 3 |
| Butyric Acid | < 5 |
| Acetic Acid | < 5 |
Concentrations are representative and can vary significantly based on the microbial strain and fermentation conditions.
The ability to quantify trace carbonyls such as butanal through its dinitrophenylhydrazone derivative offers a powerful tool for process control and quality assurance in the fermentation industry.
Biochemical and Biomedical Analytical Research Applications of Butanal, 2,4 Dinitrophenyl Hydrazone
Detection and Quantification of Endogenous Aldehydes in Biological Samples
The reaction of DNPH with endogenous aldehydes, including butanal, to form their respective dinitrophenylhydrazone derivatives is a widely used method for their identification and measurement in complex biological matrices. researchgate.netresearchgate.net This derivatization is crucial because it converts volatile and often unstable aldehydes into stable, colored, and UV-active compounds, which can be readily analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.netresearchgate.net The formation of a yellow, orange, or red precipitate of the dinitrophenylhydrazone signals a positive result. wikipedia.org
Butanal, (2,4-dinitrophenyl)hydrazone, along with other aldehyde-DNPH derivatives, has been successfully identified and quantified in various biological samples. A key analytical strategy involves derivatizing the biological sample with DNPH, followed by assessment using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-QTOF-MS/MS). nih.gov This powerful combination allows for the separation and specific identification of individual aldehyde hydrazones.
Researchers have established methods to characterize aliphatic aldehydes in the serum of immunosuppressed rats and the supernatant of oxidatively damaged cells. researchgate.netnih.gov In these studies, after derivatization with DNPH, the resulting hydrazones are analyzed, allowing for the clear identification of compounds like this compound. While specific studies focusing solely on butanal in urine are less detailed in the provided context, the general applicability of the DNPH derivatization method for measuring aldehydes and ketones in urine is well-established. researchgate.net
Table 1: Analytical Method for Aldehyde Detection in Biological Samples
| Step | Description | Purpose | Reference |
| 1. Derivatization | Biological samples (e.g., serum, cell supernatant) are treated with 2,4-dinitrophenylhydrazine (B122626) (DNPH). | To convert unstable aldehydes into stable DNPH-hydrazone derivatives. | nih.gov |
| 2. Separation | The derivatized sample is injected into an ultra-performance liquid chromatography (UPLC) system. | To separate the different aldehyde-DNPHs from each other and from the sample matrix. | nih.gov |
| 3. Detection & Identification | The separated compounds are analyzed by a time-of-flight mass spectrometer (TOF-MS/MS). | To identify the specific aldehydes based on the mass and fragmentation patterns of their DNPH derivatives. | researchgate.net |
The quantification of specific aldehyde-DNPH derivatives in biological fluids has proven to be a valuable tool for correlating aldehyde levels with pathological conditions. Aliphatic aldehydes are considered toxic substances, and their presence is linked to the onset of numerous diseases. nih.gov
A significant finding from research on immunosuppressed rat models is the positive correlation between the levels of butanal and propanal and the state of immunosuppression. researchgate.netnih.gov In one study, six different aliphatic aldehydes were identified in the serum of these rats after derivatization. The increased presence of butanal, identified as its DNPH derivative, served as a potential biomarker for this condition. nih.gov
Table 2: Correlation of Specific Aldehydes with Biological Conditions
| Aldehyde | Biological Condition | Sample Type | Finding | Reference |
| Butanal | Immunosuppression | Rat Serum | Positively correlated with the immunosuppressed state. | researchgate.netnih.gov |
| Propanal | Immunosuppression | Rat Serum | Positively correlated with the immunosuppressed state. | researchgate.netnih.gov |
| Formalin | Oxidative Stress | Cell Supernatant | Identified as more relevant to oxidative stress conditions. | researchgate.netnih.gov |
Applications in Enzyme Mechanism Studies
The derivatization of carbonyl compounds with DNPH is a valuable tool in enzymology for probing the mechanisms, specificity, and activity of enzymes that interact with aldehyde or ketone substrates.
By converting a carbonyl substrate like butanal into its (2,4-dinitrophenyl)hydrazone derivative, researchers can effectively block or modify the carbonyl functional group. If an enzyme is suspected of acting on butanal, introducing this compound to the enzymatic assay can help confirm this. If the derivatized butanal fails to act as a substrate, it provides strong evidence that the free carbonyl group is essential for binding to the enzyme's active site and for the subsequent catalytic reaction. This technique helps to elucidate the specific chemical moieties required for enzymatic activity.
Derivatization with DNPH alters the size, shape, and electronic properties of the original substrate. This modification can be used to explore the stringency of an enzyme's active site. For instance, an enzyme that can process butanal may not be able to accommodate the much bulkier this compound, providing insights into the spatial constraints of the active site.
Furthermore, the high specificity of the DNPH reaction is advantageous. DNPH reacts readily with aldehydes and ketones but not with other carbonyl-containing functional groups such as carboxylic acids, esters, or amides. wikipedia.org This selectivity allows researchers to specifically probe the role of aldehyde/ketone groups in enzymatic processes without interference from other carbonyls present in the biological system. However, it is important to note a potential limitation: some research indicates that DNPH may not be exclusively selective for carbonyls and can also react with sulfenic acids, which could be a consideration in certain experimental contexts. researchgate.net
Development of Biochemical Assays and Diagnostic Tools
The chemical reaction underpinning the formation of this compound is the basis for robust biochemical assays and has potential for the development of diagnostic tools. researchgate.netnih.gov The reaction of aldehydes with DNPH (often in a solution known as Brady's reagent) to form a stable, colored hydrazone is one of the most classic methods in organic analysis. researchgate.netwikipedia.org
This principle is adapted for quantitative biochemical assays where the intensity of the color of the resulting hydrazone solution is measured spectrophotometrically, which is proportional to the concentration of the aldehyde in the original sample. researchgate.net More advanced assays utilize HPLC with UV or mass spectrometric detection to achieve high sensitivity and specificity, allowing for the simultaneous measurement of a complex mixture of aldehydes and ketones. researchgate.netnih.gov
The development of these assays is critical for diagnostics, as they enable the quantification of biomarkers associated with specific diseases. For example, an assay that measures levels of butanal and other aldehydes via their DNPH derivatives could serve as a diagnostic or monitoring tool for conditions linked to immunosuppression or increased oxidative stress. nih.gov
Detection of Biomolecules Containing Carbonyl Groups
The derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH) is a versatile and robust method for the detection of a wide range of biomolecules that either inherently possess or acquire carbonyl groups through processes like oxidative stress. chemservice.comnih.gov This technique is not limited to a single class of biomolecules and has been successfully applied to proteins, lipids, and carbohydrates. nih.govnih.govresearchgate.net The reaction is highly specific to the carbonyl functionality and does not react with other functional groups such as carboxylic acids, amides, or esters, which enhances its reliability in complex biological matrices. chemeurope.comwikipedia.org
The resulting 2,4-dinitrophenylhydrazone derivatives are typically analyzed by high-performance liquid chromatography (HPLC) coupled with UV detection, as the hydrazones have a maximum absorbance at around 360-375 nm. fishersci.comepa.govresearchgate.net More advanced techniques, such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS), offer even greater sensitivity and specificity, allowing for the precise identification and quantification of individual carbonyl-containing biomolecules. researchgate.netnih.gov
Detailed Research Findings:
Proteins: Protein carbonylation, the introduction of carbonyl groups into protein side chains, is a major indicator of oxidative damage and is implicated in various diseases and aging. nih.govnih.govnih.gov The DNPH-based assay is the most common method for quantifying protein carbonyls. nih.govresearchgate.net The process involves derivatizing the carbonylated proteins with DNPH, followed by detection using spectrophotometry or immunoblotting with anti-DNP antibodies. nih.govresearchgate.net This allows for the global quantification of protein carbonyl content as well as the identification of specific carbonylated proteins through proteomic approaches. nih.govnih.gov
Lipids: Lipid peroxidation, a consequence of oxidative stress, generates reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (HNE). nih.gov These lipid-derived aldehydes can be detected and quantified after derivatization with DNPH. nih.gov For instance, a study on oxidative stress induced by lipopolysaccharide (LPS) in rats, rabbits, and human blood utilized HPLC with photodiode array detection to identify the DNPH derivatives of MDA, demonstrating the utility of this method in measuring lipid peroxidation. nih.gov
Carbohydrates: Carbonyl groups are inherent to the structure of reducing sugars. DNPH can be used for the derivatization of these carbohydrates, facilitating their analysis by HPLC. researchgate.net This application is valuable in various fields, including food science and clinical chemistry.
The following interactive table summarizes the application of DNPH in detecting various carbonyl-containing biomolecules.
| Biomolecule Class | Specific Carbonyl Compound Detected | Analytical Method | Key Findings | Reference |
|---|---|---|---|---|
| Proteins | Protein Carbonyls (general) | Spectrophotometry, HPLC-UV, Immunoblotting (Western Blot) | Increased protein carbonylation is a marker of oxidative stress and aging. | nih.govresearchgate.netnih.gov |
| Lipids | Malondialdehyde (MDA), 4-Hydroxynonenal (HNE) | HPLC with Photodiode Array Detection | Quantification of lipid peroxidation products in response to oxidative stress. | nih.govnih.gov |
| Carbohydrates | Reducing Sugars | HPLC | Facilitates the analysis of sugars by converting them to detectable hydrazones. | researchgate.net |
Utility in Proteomics and Metabolic Pathway Studies
The formation of this compound and other carbonyl-DNPH derivatives is a powerful tool in the fields of proteomics and metabolomics, particularly for studying the impact of oxidative stress on cellular components and metabolic pathways.
Proteomics:
In proteomics, the identification of carbonylated proteins is crucial for understanding the molecular mechanisms of oxidative damage in various pathological conditions. nih.gov The general workflow involves the derivatization of protein carbonyls with DNPH, followed by proteolytic digestion of the proteins. The resulting peptide mixture, now containing DNPH-tagged peptides, can be analyzed by mass spectrometry. nih.gov
Several strategies have been developed to enhance the identification of these modified peptides. One approach involves the use of antibodies specific to the DNP moiety to enrich for the carbonylated proteins or peptides before MS analysis. nih.govnih.gov Another advanced technique utilizes stable isotope-labeled DNPH (e.g., ¹³C₆-DNPH) for differential labeling of samples. researchgate.net This allows for the relative quantification of protein carbonylation between different experimental conditions (e.g., control vs. treated), providing insights into the specific proteins affected by oxidative stress. nih.govresearchgate.net However, it is important to note that the derivatization itself can sometimes affect the electrophoretic mobility and mass spectrometric identification of proteins, necessitating careful experimental design and data analysis. nih.gov
Metabolic Pathway Studies:
The analysis of low-molecular-weight carbonyl compounds, which are often intermediates or end-products of various metabolic pathways, can provide a snapshot of the metabolic state of a biological system. Derivatization with DNPH is instrumental in the profiling of these carbonyl-containing metabolites, an approach sometimes referred to as "carbonylomics". nih.gov
A notable study established a strategy using DNPH derivatization combined with ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) to identify aliphatic aldehydes in biological samples. nih.gov In this study, butanal was among the aldehydes identified in the serum of immunosuppressed rats and the supernatant of oxidatively damaged cells, and its levels were found to be positively correlated with immunosuppression. nih.govresearchgate.net This highlights the potential of using the analysis of butanal and other aldehydes as biomarkers for specific physiological or pathological states.
The following interactive tables provide examples of research findings in proteomics and metabolic pathway studies utilizing DNPH derivatization.
Identified Carbonylated Proteins in Oxidative Stress Models
| Identified Protein | Biological Sample | Analytical Approach | Significance | Reference |
|---|---|---|---|---|
| Various mitochondrial proteins | Rat skeletal muscle | Quantitative proteomics with DNPH derivatization | Identified proteins susceptible to age-dependent carbonylation. | nih.gov |
| Oxidized Angiotensin I and Lysozyme | In vitro oxidized proteins | Isotope-dilution with ¹²C₆-DNPH and ¹³C₆-DNPH and MALDI-TOF-MS | Demonstrated rapid and accurate detection of carbonylated peptides. | researchgate.net |
| Multiple brain proteins | Mouse cerebellum | 2D-redox proteomics with DNPH derivatization and MS | Compared methods for identifying carbonylated proteins in brain tissue. | nih.gov |
Identified Carbonyl Metabolites in Biological Samples
| Identified Metabolite | Biological Sample | Analytical Method | Associated Condition | Reference |
|---|---|---|---|---|
| Butanal | Serum of immunosuppressed rats | DNPH derivatization with UPLC-QTOF-MS/MS | Positively correlated with immunosuppression. | nih.govresearchgate.net |
| Propanal | Serum of immunosuppressed rats | DNPH derivatization with UPLC-QTOF-MS/MS | Positively correlated with immunosuppression. | nih.gov |
| Formaldehyde (B43269) | Supernatant of oxidative damaged cells | DNPH derivatization with UPLC-QTOF-MS/MS | Correlated with oxidative stress. | nih.gov |
| Malondialdehyde (MDA) | Human urine | Isotope-dilution LC-MS/MS with DNPH derivatization | Biomarker of oxidative stress. | nih.gov |
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing butanal (2,4-dinitrophenyl)hydrazone?
- Methodology : The synthesis typically involves condensation of butanal with 2,4-dinitrophenylhydrazine (DNPH) in acidic conditions. A common approach includes refluxing equimolar quantities of the aldehyde and DNPH in absolute ethanol with glacial acetic acid as a catalyst for 4–6 hours. The product is isolated via solvent evaporation and recrystallized from ethanol for purification .
- Key Considerations : Ensure stoichiometric control to avoid side products. Monitor reaction progress using thin-layer chromatography (TLC).
Q. Which spectroscopic techniques are most effective for characterizing 2,4-dinitrophenylhydrazone derivatives?
- Methodology :
- IR Spectroscopy : Confirms C=N and NO₂ stretches (e.g., 1600–1650 cm⁻¹ for hydrazone bonds, 1520–1350 cm⁻¹ for nitro groups) .
- NMR : ¹H NMR reveals aliphatic protons of butanal (δ 0.8–2.5 ppm) and aromatic protons from DNPH (δ 7.5–9.0 ppm). ¹³C NMR identifies carbonyl carbon shifts .
- Elemental Analysis : Validates molecular formula (e.g., C₁₀H₁₂N₄O₄ for butanal-DNPH) with <0.4% deviation .
Q. How can 2,4-dinitrophenylhydrazones be applied in analytical chemistry?
- Methodology : These derivatives are used to quantify aldehydes/ketones via spectrophotometry. After derivatization, the hydrazone’s absorbance at 360–400 nm (ε ~ 20,000 L·mol⁻¹·cm⁻¹) is measured. Calibration curves are constructed using standards .
- Example : DNPH derivatives enable detection of carbonyl compounds in environmental samples (e.g., air pollutants) with detection limits as low as 0.1 µg/mL .
Advanced Research Questions
Q. How can structural ambiguities in 2,4-dinitrophenylhydrazone derivatives be resolved?
- Methodology : Combine X-ray crystallography (for definitive bond angles/distances) with DFT calculations to validate electronic structures. For example, crystal structures of analogous compounds (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde-DNPH) reveal planar hydrazone moieties and intramolecular hydrogen bonding .
- Data Contradictions : If NMR and IR data conflict (e.g., unexpected tautomerism), use variable-temperature NMR or dynamic HPLC to assess isomerization .
Q. What experimental designs are optimal for evaluating the mutagenic potential of DNPH derivatives?
- Methodology :
- Ames Test : Incubate derivatives with Salmonella typhimurium strains (TA98/TA100) to assess frameshift/base-pair mutations. Include metabolic activation (S9 liver enzymes) to mimic in vivo conditions .
- Comet Assay : Measure DNA damage in mammalian cells (e.g., HepG2) exposed to derivatives. Use positive controls (e.g., ethyl methanesulfonate) .
- Challenges : Address false positives caused by DNPH’s inherent nitro-group reactivity via dose-response studies and comparative analysis with non-nitrated analogs.
Q. How can coordination chemistry studies elucidate the metal-binding properties of DNPH derivatives?
- Methodology : Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) and characterize using:
- UV-Vis : Monitor ligand-to-metal charge transfer bands (e.g., d-d transitions).
- ESR : Detect paramagnetic species in Cu²⁺ complexes.
- Single-Crystal XRD : Resolve binding modes (e.g., monodentate vs. bidentate) .
- Case Study : The title compound in forms a disolvate monohydrate with N,N-dimethylformamide, highlighting solvent-dependent coordination behavior.
Q. What strategies mitigate interference in spectrophotometric assays using DNPH derivatives?
- Methodology :
- Chromatographic Separation : Pre-purify derivatives via HPLC (C18 column, acetonitrile/water mobile phase) to isolate target analytes .
- Matrix-Matched Calibration : Prepare standards in the same solvent as samples to correct for matrix effects .
- Advanced Tip : Use tandem mass spectrometry (LC-MS/MS) for unambiguous identification in complex mixtures .
Q. How does pH influence the stability of butanal-DNPH during long-term storage?
- Methodology : Conduct accelerated stability studies at varying pH (2–10) and temperatures (4–40°C). Monitor degradation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
